molecular formula C7H9NO4 B1359587 2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid CAS No. 1018168-48-3

2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid

Cat. No.: B1359587
CAS No.: 1018168-48-3
M. Wt: 171.15 g/mol
InChI Key: RSQLCHFZSZYIEK-UHFFFAOYSA-N
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Description

2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid is a heterocyclic carboxylic acid derivative featuring a 1,2-oxazole (isoxazole) core substituted with a methyl group at position 5 and a methoxyacetic acid moiety via a methylene bridge at position 3 (Fig. 1).

Molecular Formula: C₇H₉NO₄ Molecular Weight: 179.15 g/mol (calculated) Key Features:

  • A 1,2-oxazole ring with a methyl group at position 5.
  • A methoxyacetic acid group (-OCH₂COOH) linked to position 3.

Properties

IUPAC Name

2-[(5-methyl-1,2-oxazol-3-yl)methoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-5-2-6(8-12-5)3-11-4-7(9)10/h2H,3-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQLCHFZSZYIEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid typically involves the formation of the oxazole ring followed by the introduction of the methoxyacetic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The methoxyacetic acid group can then be introduced through an etherification reaction using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the oxazole ring or the methoxyacetic acid moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups.

Mechanism of Action

The mechanism of action of 2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses .

Comparison with Similar Compounds

Key Observations:

  • Ring Systems : The target compound and its analogs differ in ring architecture. For example, the benzoxazole derivative () contains a fused benzene ring, enhancing aromaticity and molecular weight compared to the simpler oxazole core .
  • Substituent Effects : Electron-withdrawing groups (e.g., chlorine in 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]acetic acid) increase acidity and may influence binding interactions, while methyl and methoxy groups alter hydrophobicity and steric bulk .
  • Collision Cross-Section Data : For the target compound, predicted collision cross-sections (CCS) range from 126.3 Ų ([M+H]⁺) to 137.0 Ų ([M+Na]⁺), suggesting moderate polarity and compactness .

Pharmacological Potential

While direct data for the target compound are unavailable, structurally related compounds exhibit notable bioactivity:

  • Triazole-Thioacetic Acids : Derivatives with hydroxy(phenyl)methyl substituents () show antimicrobial and anti-inflammatory activity, attributed to their thiol groups and aromatic systems .
  • Benzoxazole Analogs : The benzoxazole-acetic acid derivative () is explored for enzyme inhibition due to its planar structure and hydrogen-bonding capacity .

Biological Activity

2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid is a novel compound belonging to the class of oxazole derivatives. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications.

The synthesis of this compound typically involves the formation of the oxazole ring followed by the introduction of the methoxyacetic acid moiety. Common synthetic routes include cyclization under acidic or basic conditions and subsequent etherification reactions using suitable reagents and catalysts .

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC₇H₉N₁O₃
Molecular Weight155.15 g/mol
IUPAC NameThis compound
CAS Number1018168-48-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The oxazole ring structure allows for interactions with enzymes and receptors, potentially modulating their activity. This modulation can lead to various biological effects such as:

  • Antimicrobial Activity : The compound exhibits inhibitory effects on microbial growth.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Case Studies and Experimental Findings

While specific case studies on this compound remain scarce, related research provides insights into its potential applications:

  • Anticancer Research : A study demonstrated that MAA inhibits prostate cancer cell lines (LNCaP, C4-2B) significantly more than normal prostatic epithelial cells . This suggests that similar oxazole derivatives may exhibit selective toxicity towards cancer cells.
  • Mechanistic Insights : MAA was found to induce apoptosis through histone deacetylase inhibition and activation of apoptotic pathways . Such mechanisms could be explored for this compound.

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